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Introduction
Diiodo(p-cymene)ruthenium(II) dimer, with the chemical formula [(η⁶-p-cymene)RuI₂]₂, is an

organometallic compound that has garnered significant interest within the scientific community,

particularly in the fields of catalysis and medicinal chemistry. This air-stable, dimeric ruthenium

complex serves as a versatile precursor for the synthesis of a wide array of monomeric and

dimeric ruthenium(II) complexes. Its utility is primarily derived from the labile nature of the

iodide ligands, which can be readily substituted, allowing for the introduction of various

functionalities and the generation of catalytically active species. In recent years, this compound

has emerged as a key player in asymmetric synthesis and transfer hydrogenation reactions,

demonstrating high efficiency and selectivity. This technical guide provides a comprehensive

overview of the IUPAC nomenclature, structural and physicochemical properties, a detailed

experimental protocol for its synthesis, and its applications in catalysis.

IUPAC Nomenclature and Chemical Structure
The formal IUPAC name for this compound is Ruthenium, di-μ-iododiiodobis[(1,2,3,4,5,6-η)-1-

methyl-4-(1-methylethyl)benzene]di-, stereoisomer[1]. The structure consists of two

ruthenium(II) centers, each coordinated to a p-cymene ligand in an η⁶ fashion. The two

ruthenium atoms are bridged by two iodide ligands, with each ruthenium atom also being

bonded to a terminal iodide ligand. This arrangement results in a dimeric structure.
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Key Structural Features:
Coordination Geometry: Each ruthenium center adopts a pseudo-octahedral or "piano-stool"

geometry.

Dimeric Bridge: The two ruthenium units are connected through two bridging iodide ligands.

Ligands: The ligand sphere of each ruthenium atom is completed by a p-cymene ring and

two iodide ions (one bridging and one terminal).

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of diiodo(p-

cymene)ruthenium(II) dimer is presented below.

Physical Properties
Property Value Reference

Molecular Formula C₂₀H₂₈I₄Ru₂ [2][3][4]

Molecular Weight 978.19 g/mol [2][3][4]

Appearance Brown to reddish-brown solid [1]

Melting Point 234 - 236 °C [2]

CAS Number 90614-07-6 [2][3][4]

Spectroscopic Data
While a definitive single-crystal X-ray structure for the diiodo-dimer is not readily available in

the published literature, preventing a detailed table of bond lengths and angles, extensive

spectroscopic characterization has been performed on this and closely related compounds.

¹H NMR Spectroscopy: A Certificate of Analysis for a commercial sample of diiodo(p-

cymene)ruthenium(II) dimer states that the ¹H NMR spectrum is consistent with its structure

and indicates a purity of ≥98.0%[1]. A thesis from the University of Lisbon also contains the ¹H

NMR spectrum of the synthesized compound[5]. The expected signals would correspond to the
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protons of the p-cymene ligand, showing characteristic shifts due to coordination with the

ruthenium center.

¹³C NMR Spectroscopy: Detailed ¹³C NMR data for the diiodo-dimer is not widely published.

However, by analogy to the chloro-dimer and related monomeric complexes, signals for the

aromatic and aliphatic carbons of the p-cymene ligand are expected in the typical regions for

such coordinated arenes.

Infrared (IR) Spectroscopy: The Far-IR region of the spectrum is particularly informative for this

compound, as it would display the characteristic stretching frequencies for the Ru-I bonds.

These bands are expected at lower wavenumbers compared to the corresponding Ru-Cl

stretches in the chloro-analogue.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be expected to show

peaks corresponding to the molecular ion or fragments resulting from the loss of iodide or p-

cymene ligands.

Experimental Protocols
The synthesis of diiodo(p-cymene)ruthenium(II) dimer is typically achieved through a halide

exchange reaction starting from the more readily available dichloro(p-cymene)ruthenium(II)

dimer.

Synthesis of Diiodo(p-cymene)ruthenium(II) Dimer from
Dichloro(p-cymene)ruthenium(II) Dimer[6]
Materials:

Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)

Potassium iodide (KI)

Tetramethylammonium iodide (TMAI) (catalytic amount)

Dichloromethane (CH₂Cl₂)

Deionized water
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Sodium sulfate (Na₂SO₄)

Celite

Procedure:

In a flask maintained under an inert nitrogen atmosphere, combine 2.0 g of dichloro(p-

cymene)ruthenium(II) dimer and 50 mL of dichloromethane.

To this suspension, add 66 mg of tetramethylammonium iodide.

In a separate vessel, prepare a solution of 10.2 g of potassium iodide in 50 mL of deionized

water.

Add the aqueous potassium iodide solution to the dichloromethane suspension.

Stir the resulting biphasic mixture vigorously at room temperature under an inert atmosphere

for approximately 15 hours.

After the reaction is complete, transfer the mixture to a separatory funnel and separate the

aqueous and organic phases.

Extract the aqueous phase with two 40 mL portions of dichloromethane.

Combine all organic phases and wash them with three 40 mL portions of deionized water.

Dry the combined organic phase over anhydrous sodium sulfate.

Filter the solution through a pad of Celite to remove the drying agent and any fine

particulates.

Remove the solvent from the reddish-brown filtrate under reduced pressure (vacuum) to

yield the diiodo(p-cymene)ruthenium(II) dimer as a solid. A yield of approximately 3.07 g can

be expected.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Structure of Diiodo(p-cymene)ruthenium(II)
Dimer
Caption: Molecular structure of diiodo(p-cymene)ruthenium(II) dimer.

Experimental Workflow for Synthesis

[RuCl₂(p-cymene)]₂ in CH₂Cl₂ Add KI (aq) and TMAI (cat.) Stir vigorously
(15h, RT, N₂)

Separate organic and
aqueous phases

Extract aqueous phase
with CH₂Cl₂

Wash combined organic
phases with H₂O Dry over Na₂SO₄ Filter through Celite Evaporate solvent

in vacuo [(η⁶-p-cymene)RuI₂]₂

Click to download full resolution via product page

Caption: Workflow for the synthesis of the diiodo-dimer.

General Catalytic Cycle for Transfer Hydrogenation
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Caption: A generalized catalytic cycle for transfer hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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